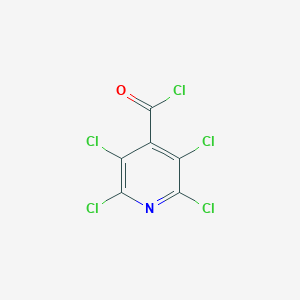

2,3,5,6-Tetrachloroisonicotinoyl chloride

Description

Context within Isonicotinoyl Chloride Chemistry

Isonicotinoyl chloride is the acid chloride derivative of isonicotinic acid (pyridine-4-carboxylic acid). As an acyl chloride, it is a highly reactive compound used to introduce the isonicotinoyl group into various molecules through reactions with nucleophiles like alcohols (to form esters), amines (to form amides), and salts of carboxylic acids (to form anhydrides). wikipedia.org This reactivity is fundamental to its role as a building block in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

The chemical nature of isonicotinoyl chloride is profoundly altered by the substitution of all four hydrogen atoms on the pyridine (B92270) ring with chlorine atoms, yielding 2,3,5,6-tetrachloroisonicotinoyl chloride. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.org The addition of four strongly electron-withdrawing chlorine atoms further depletes the ring of electron density. This perchlorination has two major consequences:

It significantly reduces the basicity of the nitrogen atom.

It increases the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic aromatic substitution compared to the non-chlorinated parent ring. youtube.com

The synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride is logically achieved by the reaction of its corresponding carboxylic acid, 2,3,5,6-tetrachloroisonicotinic acid, with a standard chlorinating agent. bldpharm.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are routinely used for this type of transformation, converting the carboxylic acid into the more reactive acyl chloride. wikipedia.orgyoutube.com

Significance in Advanced Organic Synthesis

The significance of 2,3,5,6-tetrachloroisonicotinoyl chloride in advanced organic synthesis stems from its potential as a multifunctional and highly versatile building block. Its structure offers two distinct sites for reactivity that can, in principle, be addressed sequentially.

First, the acyl chloride group provides a reliable and highly reactive handle for acylation reactions. researchgate.net This allows for the covalent attachment of the rigid, stable tetrachloropyridinyl moiety onto a wide range of substrates, including polymers, surfaces, or other complex organic molecules. This functionality is crucial in materials science for creating polymers with high thermal stability or specific electronic properties, and in medicinal chemistry for introducing a robust, sterically defined scaffold. nih.govresearchgate.net

Second, the tetrachlorinated pyridine core presents multiple sites for nucleophilic aromatic substitution (SNAr). The chlorine atoms on the electron-deficient ring can be displaced by various nucleophiles. Pyridine generally undergoes nucleophilic substitution preferentially at the 2- and 4-positions, as the negative charge of the intermediate can be effectively stabilized by delocalization onto the ring nitrogen atom. vaia.com In 2,3,5,6-tetrachloroisonicotinoyl chloride, the chlorine atoms at the 2- and 6-positions are electronically distinct from those at the 3- and 5-positions.

This differentiation is analogous to the well-studied reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), another polychlorinated heteroaromatic compound. In cyanuric chloride, the chlorine atoms can be substituted sequentially with different nucleophiles by carefully controlling the reaction temperature, allowing for the programmed construction of complex, unsymmetrically substituted triazines. mdpi.com By analogy, it is anticipated that 2,3,5,6-tetrachloroisonicotinoyl chloride could undergo stepwise SNAr reactions, enabling the selective and directional introduction of multiple different functional groups onto the pyridine core. This potential for controlled, sequential functionalization makes it a highly significant platform for constructing complex molecular architectures and functional materials from a single, robust starting material. Such chlorinated pyridine derivatives are known to be important intermediates in the agrochemical industry, suggesting a further area of potential application. agropages.compmarketresearch.comnih.gov

Data Tables

Table 1: Physicochemical Properties of 2,3,5,6-Tetrachloroisonicotinoyl Chloride and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isonicotinic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |

| Isonicotinoyl chloride | 55966-26-2 | C₆H₄ClNO | 141.55 |

| 2,3,5,6-Tetrachloroisonicotinic acid | 19340-26-2 | C₆HCl₄NO₂ | 260.89 |

| 2,3,5,6-Tetrachloroisonicotinoyl chloride | 42935-09-1 | C₆Cl₅NO | 279.34 |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5NO/c7-2-1(6(11)13)3(8)5(10)12-4(2)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPPFYPZHCXHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600192 | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42935-09-1 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrachloroisonicotinoyl Chloride

Precursor Compounds and Starting Materials

The primary route to 2,3,5,6-tetrachloroisonicotinoyl chloride involves the use of chlorinated (trichloromethyl)pyridines as key precursors. These starting materials undergo a series of reactions to introduce the desired functional groups and achieve the final tetrachlorinated structure.

Role of (Trichloromethyl)pyridines as Precursors

(Trichloromethyl)pyridines are crucial intermediates in the synthesis of various chlorinated pyridine (B92270) derivatives, including 2,3,5,6-tetrachloroisonicotinoyl chloride. The trichloromethyl group (-CCl₃) serves as a latent carboxylic acid chloride function. Through specific chemical transformations, this group can be converted into the isonicotinoyl chloride moiety (-COCl). The stability of the trichloromethyl group under certain chlorination conditions allows for the progressive chlorination of the pyridine ring to achieve the desired tetrachloro-substitution pattern before its final conversion.

Specific Chlorinated (Trichloromethyl)pyridine Precursors

The synthesis of the target compound typically starts from less chlorinated (trichloromethyl)pyridines, which are then subjected to further chlorination. For instance, compounds such as 5-chloro-2-(trichloromethyl)pyridine, 3,5-dichloro-2-(trichloromethyl)pyridine, or 3,4,5-trichloro-2-(trichloromethyl)pyridine (B172291) can serve as starting materials. These precursors are chlorinated at high temperatures in the presence of a catalyst to yield a mixture rich in 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine.

Catalytic Approaches in Synthesis

Catalysis plays a significant role in the efficiency and selectivity of the synthesis of chlorinated pyridines. While various catalysts are employed, the specific use of gamma-alumina in the synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride is not prominently documented in the reviewed literature. However, other catalytic systems are well-established.

Gamma-Alumina Catalysis in Vapor Phase Reactions

While gamma-alumina (γ-Al₂O₃) is a widely used catalyst and catalyst support in various chemical processes due to its high surface area and thermal stability, its specific application in the vapor phase synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride or its immediate precursors from chlorinated (trichloromethyl)pyridines is not detailed in the available scientific literature. General studies on the reaction of chlorine with γ-alumina have been conducted, indicating surface interactions and the potential for catalytic activity in chlorination reactions, but specific examples for this synthesis are lacking.

Temperature Regimes and Reaction Conditions

The chlorination of (trichloromethyl)pyridines to their more highly chlorinated analogues is typically carried out at elevated temperatures. For example, the chlorination of 5-chloro-, 3,5-dichloro-, or 3,4,5-trichloro-2-(trichloromethyl)pyridine is conducted in the presence of a ferric chloride catalyst at temperatures ranging from 170°C to 220°C.

The subsequent conversion of the trichloromethyl group to an isonicotinoyl chloride group is also performed under heating. For the analogous synthesis of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl)pyridine, the reaction with a carboxylic acid or anhydride (B1165640) is carried out at a temperature of 80°C to 120°C for 5 to 12 hours in a solvent like toluene. It is plausible that similar conditions would be applicable for the conversion of 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine.

| Reaction Step | Precursor(s) | Catalyst | Temperature Range | Reaction Time | Product |

| Chlorination | 5-chloro-, 3,5-dichloro-, or 3,4,5-trichloro-2-(trichloromethyl)pyridine | Ferric chloride | 170-220°C | Not specified | 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine |

| Acid Chloride Formation (Analogous) | 2-chloro-3-(trichloromethyl)pyridine | AlCl₃, FeCl₃, ZnCl₂, or SnCl₄ | 80-120°C | 5-12 hours | 2-chloronicotinoyl chloride |

Mechanistic Considerations in Synthesis

The chlorination of the pyridine ring proceeds via an electrophilic substitution mechanism, which is facilitated by the Lewis acid catalyst (e.g., FeCl₃). The catalyst polarizes the chlorine molecule, making it a more potent electrophile that can attack the electron-rich pyridine ring.

The conversion of the trichloromethyl group to the isonicotinoyl chloride moiety, based on the analogous synthesis of 2-chloronicotinoyl chloride using a carboxylic acid (R-COOH) or anhydride, likely proceeds through a series of nucleophilic substitution and elimination steps. A plausible mechanism is as follows:

Activation of the Carboxylic Acid/Anhydride: The Lewis acid catalyst activates the carboxylic acid or anhydride, making it a better acylating agent.

Formation of an Intermediate: The activated acyl group reacts with the trichloromethyl group.

Elimination and Rearrangement: A series of elimination and rearrangement steps, likely involving the formation of transient intermediates, leads to the final isonicotinoyl chloride product and other byproducts.

Alternatively, a more traditional method for converting a trichloromethyl group to a carboxylic acid is through hydrolysis, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂). The hydrolysis of the -CCl₃ group to a -COOH group proceeds via a nucleophilic substitution mechanism, where water molecules attack the carbon atom of the trichloromethyl group, leading to the stepwise replacement of chlorine atoms with hydroxyl groups, which then tautomerizes to the carboxylic acid. The subsequent conversion of the carboxylic acid to the acid chloride with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final product, along with the evolution of sulfur dioxide and hydrogen chloride gases.

Vapor Phase Reactor Systems

Currently, there is a lack of specific, publicly accessible research detailing the synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride utilizing vapor phase reactor systems. Such systems are typically employed for high-volume, continuous manufacturing processes and often involve catalytic conversions at elevated temperatures.

The synthesis of structurally related chlorinated pyridines has been documented in vapor phase reactions. For instance, the chlorination of pyridine derivatives at high temperatures is a known industrial method. googleapis.com It is conceivable that a continuous gas-phase process for the production of 2,3,5,6-tetrachloroisonicotinoyl chloride could be developed. Such a system would likely involve the reaction of 2,3,5,6-tetrachloroisonicotinic acid with a chlorinating agent in the gas phase over a solid catalyst.

A hypothetical vapor phase process could involve the following stages:

Vaporization: 2,3,5,6-tetrachloroisonicotinic acid and a chlorinating agent, such as thionyl chloride (SOCl₂), are vaporized separately and then mixed.

Reaction: The gaseous mixture is passed through a heated reactor tube, potentially packed with a catalyst to facilitate the conversion.

Condensation: The product stream, containing 2,3,5,6-tetrachloroisonicotinoyl chloride, is cooled to condense the product.

Separation: Byproducts, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) in the case of thionyl chloride, would be separated from the condensed product.

The operating conditions for such a process would be critical and would require significant research and development to optimize.

| Parameter | Hypothetical Range |

| Temperature | 200-400 °C |

| Pressure | Atmospheric or slightly elevated |

| Catalyst | Activated carbon or metal oxides |

| Residence Time | Seconds to minutes |

Product Recovery and Isolation Techniques

Following the synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride, regardless of the specific synthetic method used (vapor phase or liquid phase), the product must be recovered and purified. The techniques employed for recovery and isolation are crucial for obtaining a product of high purity.

The conversion of a carboxylic acid to an acid chloride using a reagent like thionyl chloride typically results in a reaction mixture containing the desired acid chloride, any excess chlorinating agent, and gaseous byproducts. masterorganicchemistry.comlibretexts.org

Initial Separation of Gaseous Byproducts: When thionyl chloride is used as the chlorinating agent, the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures. masterorganicchemistry.com These gases can be readily removed from the reaction mixture by purging with an inert gas or by applying a vacuum. This initial separation is a key advantage of using thionyl chloride. masterorganicchemistry.comyoutube.com

Removal of Excess Chlorinating Agent: After the removal of gaseous byproducts, the crude product mixture will likely contain unreacted thionyl chloride. Due to the difference in boiling points between 2,3,5,6-tetrachloroisonicotinoyl chloride and thionyl chloride (boiling point of SOCl₂ is 76 °C), the excess thionyl chloride can be removed by distillation. masterorganicchemistry.com

Final Purification of 2,3,5,6-Tetrachloroisonicotinoyl Chloride: The final purification of the product is typically achieved through vacuum distillation. This technique is suitable for high-boiling point compounds that may decompose at atmospheric pressure. The crude 2,3,5,6-tetrachloroisonicotinoyl chloride is heated under reduced pressure, causing it to vaporize. The vapor is then cooled and condensed to yield the purified product, leaving behind any non-volatile impurities.

An alternative purification method is crystallization. The crude product can be dissolved in a suitable solvent and then cooled to induce crystallization of the pure 2,3,5,6-tetrachloroisonicotinoyl chloride. The purified solid can then be collected by filtration.

The choice of purification method will depend on the scale of the synthesis and the required purity of the final product.

| Technique | Purpose |

| Gas Purging/Vacuum | Removal of gaseous byproducts (SO₂, HCl) |

| Distillation | Removal of excess volatile reagents (e.g., thionyl chloride) |

| Vacuum Distillation | Purification of high-boiling point product |

| Crystallization | Alternative method for final purification |

Reactivity and Derivatization Pathways of 2,3,5,6 Tetrachloroisonicotinoyl Chloride

Nucleophilic Acyl Substitution Reactions

Formation of Pyridinecarboxylic Acids

The hydrolysis of 2,3,5,6-tetrachloroisonicotinoyl chloride to its corresponding carboxylic acid, 2,3,5,6-tetrachloroisonicotinic acid, is a classic example of nucleophilic acyl substitution. This reaction is typically achieved by reacting the acyl chloride with water. youtube.com Water acts as the nucleophile, attacking the carbonyl carbon. A subsequent deprotonation step, often facilitated by a weak base or another water molecule, results in the formation of the carboxylic acid and hydrochloric acid as a byproduct. youtube.comyoutube.com

General Hydrolysis Reaction

| Reactant | Nucleophile | Product |

|---|

Synthesis of Pyridinecarboxylic Esters

Esterification occurs when 2,3,5,6-tetrachloroisonicotinoyl chloride reacts with an alcohol or an alkoxide. youtube.com The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. Due to the high reactivity of the acyl chloride, these reactions can often proceed without the need for an acid catalyst, which is typically required when starting from a carboxylic acid. libretexts.org To drive the reaction to completion, a weak, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct. mdpi.comnih.gov

General Esterification Reaction

| Reactant | Nucleophile | Product Class |

|---|

Generation of Pyridinecarboxamides

Pyridinecarboxamides are synthesized through the reaction of 2,3,5,6-tetrachloroisonicotinoyl chloride with ammonia, primary amines, or secondary amines. youtube.com The nitrogen atom of the amine is the nucleophile that attacks the carbonyl carbon. nih.gov This reaction is generally very efficient and is a common method for forming amide bonds. Similar to esterification, a base is typically used to scavenge the generated HCl, often using an excess of the amine reactant itself or a tertiary amine like triethylamine. nih.govnih.gov This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

General Amidation Reaction

| Reactant | Nucleophile | Product Class |

|---|---|---|

| 2,3,5,6-Tetrachloroisonicotinoyl chloride | Ammonia (NH₃) | Primary Pyridinecarboxamide |

| 2,3,5,6-Tetrachloroisonicotinoyl chloride | Primary Amine (R-NH₂) | Secondary Pyridinecarboxamide |

Reaction with Aliphatic Alcohols

The reaction of 2,3,5,6-tetrachloroisonicotinoyl chloride with aliphatic alcohols provides a direct route to the corresponding alkyl 2,3,5,6-tetrachloroisonicotinate esters. The reaction proceeds readily due to the high reactivity of the acyl chloride. youtube.com The general procedure involves combining the acyl chloride with the desired aliphatic alcohol in an inert solvent. mdpi.com A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction, which prevents side reactions and drives the equilibrium towards the product. mdpi.com The choice of alcohol can range from simple primary alcohols like methanol (B129727) and ethanol (B145695) to more complex structures.

Reactions with Ammonia and Alkylamines

The formation of amides from 2,3,5,6-tetrachloroisonicotinoyl chloride and amines is a robust and widely applicable reaction. With ammonia, it yields the primary amide, 2,3,5,6-tetrachloroisonicotinamide. With primary or secondary alkylamines, it produces N-substituted or N,N-disubstituted amides, respectively. nih.gov The reaction is typically carried out by adding the amine to a solution of the acyl chloride in an anhydrous, inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. nih.gov A base, which can be the reacting amine itself (if used in excess) or an auxiliary base like triethylamine, is essential to neutralize the HCl byproduct. nih.govnih.gov

Applications of 2,3,5,6 Tetrachloroisonicotinoyl Chloride As a Synthetic Intermediate

Role in the Preparation of Substituted Pyridine (B92270) Derivatives

2,3,5,6-Tetrachloroisonicotinoyl chloride is a specialized chemical compound utilized in organic synthesis. While detailed and widespread research on its specific applications is not extensively documented in publicly available literature, its chemical structure suggests a primary role as a precursor for a variety of substituted pyridine derivatives. The presence of a highly reactive acid chloride group at the 4-position of the pyridine ring, combined with chlorine atoms at all other ring positions, makes it a versatile, albeit niche, building block.

The isonicotinoyl chloride functionality is a key reactive site for nucleophilic acyl substitution. This allows for the introduction of a wide range of substituents at the 4-position. For instance, it can react with alcohols to form esters, with amines to form amides, and with other nucleophiles to create a diverse array of functional groups. The resulting products would be polysubstituted pyridines, which are significant scaffolds in medicinal chemistry and materials science.

Versatility in Constructing Pyridine Scaffolds

The versatility of 2,3,5,6-tetrachloroisonicotinoyl chloride in constructing pyridine scaffolds stems from the sequential and selective reactivity of its functional groups. The acid chloride is the most reactive site, allowing for initial modifications. Subsequently, the chlorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution reactions. This step-wise reactivity enables the controlled introduction of different substituents onto the pyridine core, leading to the construction of complex and functionally diverse pyridine-based molecules.

The general synthetic utility is outlined in the following table, which illustrates the potential transformations of the acid chloride group:

| Nucleophile | Resulting Functional Group | Product Class |

| Alcohol (R-OH) | Ester (-COOR) | Substituted Pyridine Ester |

| Amine (R-NH2) | Amide (-CONHR) | Substituted Pyridine Amide |

| Thiol (R-SH) | Thioester (-COSR) | Substituted Pyridine Thioester |

Integration into Complex Synthetic Routes

While specific examples of the integration of 2,3,5,6-tetrachloroisonicotinoyl chloride into complex multi-step syntheses are not readily found in comprehensive chemical databases, its potential utility can be inferred from its structure. As a highly functionalized building block, it could serve as a key intermediate in the synthesis of complex molecules where a polysubstituted pyridine core is required.

The preparation of this compound is noted in patent literature, which describes its synthesis from 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine. This indicates its availability for use in further synthetic transformations, although the specifics of these subsequent steps are not detailed. The strategic placement of reactive sites allows for its incorporation into a synthetic pathway, followed by further elaboration of the molecule.

Advanced Research Perspectives on 2,3,5,6 Tetrachloroisonicotinoyl Chloride

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding the intricate details of molecular behavior. For a highly functionalized molecule like 2,3,5,6-tetrachloroisonicotinoyl chloride, theoretical studies can offer profound insights into its reactivity and reaction mechanisms, guiding synthetic efforts and the development of new applications.

The reaction mechanisms of polychlorinated pyridines can be elucidated through computational modeling. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and potential energy surfaces of reactions involving these compounds. For instance, studies on other chlorinated pyridines have successfully mapped out reaction coordinates for various transformations.

These computational models can help in understanding the intricate steps of nucleophilic substitution reactions, which are common for this class of compounds. The electron-withdrawing nature of the chlorine atoms and the isonicotinoyl chloride group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. Theoretical calculations can pinpoint the most likely sites for substitution and the energy barriers associated with different reaction pathways.

Furthermore, computational analysis can shed light on the role of catalysts in reactions involving polychlorinated pyridines. By modeling the interactions between the substrate, catalyst, and reactants, researchers can gain a deeper understanding of how catalysts facilitate these transformations, leading to the design of more efficient synthetic routes.

The reactivity of 2,3,5,6-tetrachloroisonicotinoyl chloride can be predicted using computational methods. The presence of multiple chlorine atoms on the pyridine ring creates a unique electronic landscape that dictates its chemical behavior. DFT studies can be used to calculate various molecular descriptors that correlate with reactivity, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges.

These calculations can help predict the regioselectivity of reactions. For example, in nucleophilic aromatic substitution reactions, the positions most susceptible to attack can be identified by analyzing the LUMO distribution and the partial positive charges on the carbon atoms of the pyridine ring. The inherent electronic and steric properties of the molecule will dictate that nucleophilic attack preferentially occurs at specific positions.

Computational analysis can also be used to compare the reactivity of 2,3,5,6-tetrachloroisonicotinoyl chloride with other related compounds, providing a rational basis for selecting substrates in synthetic applications.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution Reactions of Polychlorinated Pyridines

| Reactant | Nucleophile | Predicted Position of Substitution |

| 2,4,6-Trichloropyridine | Sodium Methoxide | C4 |

| 2,4,6-Trichloropyridine | Phenols / KOH | C4 |

| Pentachloropyridine | Various Nucleophiles | C4 |

This table is based on data for related polychlorinated pyridines and serves as a predictive model for 2,3,5,6-tetrachloroisonicotinoyl chloride.

Advanced Analytical Methodologies for Characterization

The analysis and characterization of complex reaction mixtures containing 2,3,5,6-tetrachloroisonicotinoyl chloride and its derivatives require sophisticated analytical techniques. Chromatographic methods are particularly powerful for separating and identifying the components of such mixtures.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools for the analysis of reaction mixtures containing chlorinated pyridines. These techniques allow for the separation of isomers and byproducts, which is crucial for monitoring reaction progress and assessing product purity.

In the context of 2,3,5,6-tetrachloroisonicotinoyl chloride, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation of the parent compound and its more polar derivatives. For more volatile compounds, GC with a mass spectrometry (MS) detector would be the method of choice, providing both retention time and mass spectral data for unambiguous identification.

Micellar electrokinetic chromatography (MEKC) is another advanced technique that has been successfully applied to the separation of chloropyridine isomers. This method offers high separation efficiency and could be particularly useful for resolving complex mixtures of derivatized products of 2,3,5,6-tetrachloroisonicotinoyl chloride.

Table 2: Chromatographic Methods for the Analysis of Chlorinated Pyridines

| Analytical Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection Method |

| Gas Chromatography (GC) | Silicone DC 710 | Helium | Mass Spectrometry (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water | UV-Vis |

| Micellar Electrokinetic Chromatography (MEKC) | Fused Silica Capillary | Phosphate buffer with SDS | UV-Vis |

This table summarizes common chromatographic conditions used for related chlorinated pyridines.

Future Directions in 2,3,5,6-Tetrachloroisonicotinoyl Chloride Research

The unique structural features of 2,3,5,6-tetrachloroisonicotinoyl chloride make it an intriguing building block for the synthesis of novel compounds with potentially interesting biological and material properties. Future research will likely focus on exploring new derivatization strategies to access a wider range of functionalized molecules.

The reactivity of the chlorine atoms and the acid chloride functionality in 2,3,5,6-tetrachloroisonicotinoyl chloride opens up numerous possibilities for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, could be employed to introduce a variety of substituents onto the pyridine ring. These reactions have been successfully applied to other polychlorinated pyridines and would likely be effective for this compound as well.

Furthermore, the isonicotinoyl chloride group is a versatile handle for the introduction of amides, esters, and other functional groups. The combination of ring functionalization via cross-coupling and derivatization of the acid chloride could lead to the synthesis of a diverse library of novel compounds.

Halogen exchange (Halex) reactions could also be a valuable tool for modifying the substitution pattern of the pyridine ring. By replacing one or more chlorine atoms with other halogens, the electronic properties and reactivity of the molecule can be fine-tuned, providing access to a wider range of synthetic intermediates.

Table 3: Potential Novel Derivatization Reactions for 2,3,5,6-Tetrachloroisonicotinoyl Chloride

| Reaction Type | Reagents/Catalyst | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acids / Pd catalyst | Aryl-substituted tetrachloroisonicotinamides/esters |

| Sonogashira Coupling | Terminal Alkynes / Pd and Cu catalysts | Alkynyl-substituted tetrachloroisonicotinamides/esters |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | Amino-substituted tetrachloroisonicotinamides/esters |

| Halogen Exchange (Halex) | Fluoride or Bromide source | Fluoro- or bromo-substituted chloroisonicotinoyl chlorides |

This table outlines potential derivatization strategies based on reactions known for other polychlorinated pyridines.

Development of Sustainable Synthetic Routes

The industrial synthesis of 2,3,5,6-tetrachloroisonicotinoyl chloride has traditionally relied on multi-step processes that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In alignment with the principles of green chemistry, recent research efforts have been directed towards developing more sustainable and environmentally benign synthetic pathways. These advanced approaches focus on minimizing waste, avoiding toxic substances, improving energy efficiency, and utilizing catalytic methods.

A key precursor to 2,3,5,6-tetrachloroisonicotinoyl chloride is 2,3,5,6-tetrachloroisonicotinic acid. Therefore, sustainable routes to this intermediate are a primary focus. A plausible sustainable pathway can be envisioned in two main stages: the catalytic oxidation of a suitable precursor to form 2,3,5,6-tetrachloroisonicotinic acid, followed by a green conversion to the final acid chloride product.

One proposed sustainable route begins with the gas-phase catalytic oxidation of 4-methylpyridine (B42270) (γ-picoline) to isonicotinic acid. This transformation can be achieved with high selectivity using vanadium-based catalysts, such as V₂O₅-TiO₂-SnO₂, at elevated temperatures. ijcce.ac.ir This catalytic approach offers a greener alternative to traditional oxidation methods that often employ stoichiometric amounts of hazardous oxidizing agents like nitric acid. The subsequent chlorination of isonicotinic acid to 2,3,5,6-tetrachloroisonicotinic acid would then need to be addressed from a sustainability perspective, potentially through catalytic methods that avoid harsh conditions and toxic solvents.

The final step, the conversion of 2,3,5,6-tetrachloroisonicotinic acid to its corresponding acid chloride, has also been a subject of green chemistry research. Traditional methods often employ thionyl chloride (SOCl₂) or oxalyl chloride, which are effective but also produce corrosive and toxic byproducts like HCl and SO₂. scirp.org More sustainable alternatives are being explored, including the use of Vilsmeier-type reagents and cyanuric chloride under milder, catalytic conditions. scirp.orgrsc.org

A comparative analysis of a conventional versus a proposed sustainable route is presented below, highlighting the key differences in reagents, conditions, and environmental impact.

Table 1: Comparison of Conventional and Proposed Sustainable Synthetic Routes

| Step | Conventional Route | Proposed Sustainable Route | Green Chemistry Principles Addressed |

| Precursor Synthesis | Oxidation of 4-methylpyridine with nitric acid. | Gas-phase catalytic oxidation of 4-methylpyridine using V-Ti-Mn-O or similar catalysts. mdpi.com | Use of catalytic (vs. stoichiometric) reagents, waste prevention. |

| Chlorination | High-temperature chlorination of pyridine derivatives. | Catalytic chlorination under milder conditions. | Energy efficiency, safer chemistry. |

| Acid Chloride Formation | Reaction with thionyl chloride (SOCl₂). scirp.org | Catalytic conversion using a Vilsmeier reagent or cyanuric chloride. scirp.orgrsc.org | Safer reagents and byproducts, atom economy. |

Catalytic Oxidation of 4-Methylpyridine

The gas-phase oxidation of 4-methylpyridine is a critical step in the sustainable production of isonicotinic acid. Research has demonstrated the efficacy of various vanadium-based catalysts in this process. For instance, a V-Ti-Mn-O catalyst has shown high selectivity for isonicotinic acid at temperatures around 320°C. mdpi.com The use of such catalysts avoids the need for strong, corrosive acids and reduces the formation of unwanted byproducts.

Table 2: Performance of Different Catalysts in 4-Methylpyridine Oxidation

| Catalyst | Optimal Temperature (°C) | Isonicotinic Acid Selectivity (%) | Reference |

| V-Ti-O | 360 | Lower | mdpi.com |

| V-Ti-Mn-O | 320 | 67.17 | mdpi.com |

| V-Ti-Cr-Al-P | 310 | >82 (Yield) | researchgate.net |

The data indicates that the choice of catalyst and reaction conditions can significantly influence the efficiency and sustainability of isonicotinic acid production. The V-Ti-Mn-O and V-Ti-Cr-Al-P catalyst systems, in particular, offer promising avenues for a greener synthesis. mdpi.comresearchgate.net

Greener Alternatives for Acid Chloride Formation

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. The development of sustainable methods for this step is crucial for reducing the environmental impact of producing compounds like 2,3,5,6-tetrachloroisonicotinoyl chloride.

Cyanuric Chloride-Based Synthesis: Cyanuric chloride has emerged as a cost-effective and versatile reagent for the synthesis of acid chlorides from carboxylic acids. mdma.chmdma.ch The reaction can be performed under mild conditions, often at room temperature, and avoids the formation of corrosive gaseous byproducts. mdma.ch The use of catalytic amounts of formamide (B127407) with cyanuric chloride has been shown to be highly efficient for this transformation, with acid chlorides being isolated in high yields (79-90%). rsc.org

Table 3: Comparison of Reagents for Acid Chloride Synthesis

| Reagent | Typical Conditions | Byproducts | Green Chemistry Considerations |

| Thionyl Chloride (SOCl₂) | Reflux, often neat or in solvent. commonorganicchemistry.com | SO₂, HCl | Corrosive and toxic gaseous byproducts. |

| Oxalyl Chloride | Room temperature with catalytic DMF. commonorganicchemistry.com | CO, CO₂, HCl | Milder conditions, but still produces HCl. |

| Vilsmeier Reagent (phthaloyl dichloride route) | Mild conditions. | Phthalic anhydride (B1165640) (recyclable) | Avoids toxic reagents, high atom economy. scirp.org |

| Cyanuric Chloride (with catalytic formamide) | 80°C | Solid triazine derivatives | Cost-effective, avoids corrosive gases, high yields. rsc.org |

By integrating these sustainable steps—catalytic oxidation of the precursor and greener conversion to the acid chloride—a more environmentally responsible manufacturing process for 2,3,5,6-tetrachloroisonicotinoyl chloride can be achieved. Further research and process optimization are necessary to translate these laboratory-scale findings into large-scale industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5,6-Tetrachloroisonicotinoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of isonicotinic acid derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include temperature control (70–100°C for SOCl₂ reactions) and stoichiometric excess of chlorinating agents to ensure complete conversion. Post-reaction, quenching with anhydrous solvents like DCM minimizes hydrolysis . Evidence from Pd-mediated arylation studies suggests inert atmospheres (N₂/Ar) improve stability during synthesis .

Q. What purification techniques are most effective for isolating 2,3,5,6-Tetrachloroisonicotinoyl chloride?

- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane) is effective due to the compound’s high density (1.8 g/cm³) and low solubility in cold solvents. Chromatographic purification (silica gel, eluting with ethyl acetate/hexane gradients) resolves byproducts, while DMSO-safe 0.2 μm syringe filters ensure sterile filtration of sensitive intermediates .

Q. Which spectroscopic methods are recommended for characterizing structural purity?

- Methodological Answer :

- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to observe characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Confirm C=O stretching (1750–1820 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 340.802 (C₈Cl₆O₂) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use corrosion-resistant PPE (neoprene gloves, face shields) due to its skin/eye corrosion risks (UN 3265, Class 8). Store under inert gas (N₂/Ar) in sealed containers, away from oxidizers and moisture. Emergency protocols include neutralization with dry sand (for spills) and immediate ethanol rinsing for dermal exposure .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence its reactivity in cross-coupling reactions?

- Methodological Answer : The para- and ortho-chlorine groups create electron-deficient aromatic rings, enhancing electrophilicity in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Kinetic studies using DFT calculations reveal that the electron-withdrawing effect lowers the activation energy for oxidative addition to Pd(0) centers. Contrast this with less-chlorinated analogs to isolate substituent effects .

Q. What challenges arise in detecting trace amounts of this compound in environmental matrices?

- Methodological Answer : Matrix interference from chlorinated organics requires advanced separation techniques:

- GC-MS : Derivatize with diazomethane to improve volatility.

- HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min).

Cross-validate with chemiluminescence (CL) assays, as seen in tetrachlorophenol studies, where structural analogs exhibit strong CL signals under Fenton reaction conditions .

Q. Can computational models predict its reactivity in novel catalytic systems?

- Methodological Answer : Yes. Molecular docking (AutoDock Vina) and DFT (Gaussian 09) simulate interactions with catalytic surfaces (e.g., Pd nanoparticles). Focus on HOMO-LUMO gaps to predict nucleophilic attack sites. Compare computed vs. experimental reaction rates to refine models .

Q. How to resolve contradictions in reported reaction yields across studies?

- Methodological Answer : Systematic variance analysis (ANOVA) identifies critical factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.